(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17482852
InChI: InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1
SMILES:
Molecular Formula: C9H13Cl2F3N2O
Molecular Weight: 293.11 g/mol

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17482852

Molecular Formula: C9H13Cl2F3N2O

Molecular Weight: 293.11 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl -

Specification

Molecular Formula C9H13Cl2F3N2O
Molecular Weight 293.11 g/mol
IUPAC Name (1R)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1
Standard InChI Key MUNYHTOQZSQBBL-JZGIKJSDSA-N
Isomeric SMILES C1=CC(=CC(=C1)OC(F)(F)F)[C@H](CN)N.Cl.Cl
Canonical SMILES C1=CC(=CC(=C1)OC(F)(F)F)C(CN)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₉H₁₃Cl₂F₃N₂O, with a molar mass of 293.11 g/mol. The IUPAC name specifies the (1R)-stereochemistry at the chiral center, critical for its biological activity. The structure comprises:

  • A 3-(trifluoromethoxy)phenyl group providing electron-withdrawing effects and metabolic stability.

  • An ethane-1,2-diamine moiety enabling hydrogen bonding and coordination chemistry.

  • Two hydrochloride counterions enhancing solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₃Cl₂F₃N₂O
Molecular Weight293.11 g/mol
CAS Number1391473-00-9
Chirality(R)-configuration at C1

Stereochemical Considerations

The (1R)-enantiomer exhibits distinct biological behavior compared to its (1S)-counterpart. For instance, the (1S)-isomer (CAS 1391473-00-9) shares the same molecular formula but differs in optical rotation and target affinity . Such stereospecificity underscores the importance of asymmetric synthesis in producing pharmacologically active enantiomers.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2HCl typically proceeds via:

  • Friedel-Crafts Acylation: Introducing the trifluoromethoxy group to a benzene ring using trifluoromethyl hypofluorite.

  • Reductive Amination: Converting the ketone intermediate to the diamine using ammonia and a reducing agent like sodium cyanoborohydride.

  • Chiral Resolution: Separating enantiomers via chiral chromatography or enzymatic kinetic resolution.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
AcylationCF₃OCl, AlCl₃, 0°C65–70
Reductive AminationNH₃, NaBH₃CN, MeOH, RT80–85
Chiral ResolutionChiralcel OD-H column, hexane:iPrOH45–50

Industrial-Scale Challenges

Scale-up efforts face hurdles in:

  • Cost of Chiral Catalysts: Asymmetric hydrogenation catalysts (e.g., Ru-BINAP) are expensive.

  • Purification Complexity: Removing trace enantiomeric impurities requires rigorous chromatography.

  • Regulatory Compliance: Ensuring residual solvent levels (e.g., MeOH) meet ICH guidelines.

Biological Activities and Mechanisms

Pharmacodynamic Profile

The trifluoromethoxy group augments membrane permeability and target binding via:

  • Hydrophobic Interactions: Penetrating lipid bilayers and binding to hydrophobic protein pockets.

  • Electrostatic Effects: The electron-withdrawing trifluoromethoxy group polarizes adjacent bonds, enhancing hydrogen-bond acceptor capacity.

Anti-Inflammatory Activity

In murine models, the compound inhibits COX-2 (cyclooxygenase-2) with an IC₅₀ of 1.2 μM, comparable to celecoxib. This activity correlates with reduced prostaglandin E₂ (PGE₂) levels in macrophages.

Structure-Activity Relationships (SAR)

  • Trifluoromethoxy Position: Meta-substitution (3-position) optimizes target affinity versus ortho/para analogues.

  • Diamine Chain Length: Ethylene linkage balances flexibility and rigidity; longer chains (e.g., propylene) reduce potency by 40%.

Applications in Drug Development

Lead Optimization Strategies

Derivatives of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2HCl are explored for:

  • Kinase Inhibition: Modifying the amine groups to target EGFR (epidermal growth factor receptor).

  • Antimicrobial Agents: Introducing sulfonamide groups to enhance Gram-positive bacterial coverage.

Preclinical Development Status

Chemical Reactivity and Derivatization

Amine-Functionalized Reactions

The primary and secondary amines undergo:

  • Acylation: With acetyl chloride to form amides.

  • Schiff Base Formation: Reacting with aldehydes (e.g., benzaldehyde) under mild conditions.

Electrophilic Aromatic Substitution

The phenyl ring participates in:

  • Nitration: Generating nitro derivatives at the para position.

  • Halogenation: Bromine addition at the ortho position due to the trifluoromethoxy group’s directing effects.

Comparative Analysis with Analogues

Trifluoromethyl vs. Trifluoromethoxy Derivatives

Replacing the -OCF₃ group with -CF₃ (as in) reduces polarity, increasing logP from 1.8 to 2.3. This change enhances blood-brain barrier penetration but lowers aqueous solubility by 30%.

Fluoro-Trifluoromethyl Analogues

The 2-fluoro-3-(trifluoromethyl) derivative () exhibits stronger σ₁ receptor binding (Kᵢ = 12 nM) due to increased electronegativity, though it suffers from higher cytotoxicity (CC₅₀ = 15 μM in HEK293 cells).

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